molecular formula C19H24N4O2 B6770577 N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide

N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide

Cat. No.: B6770577
M. Wt: 340.4 g/mol
InChI Key: KKLAUNQIVMNXNM-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound featuring a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a pyrrolidine ring

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-7-9-21-12-17(20-18(21)10-13)19(25)22-8-3-4-16(22)11-23(14(2)24)15-5-6-15/h7,9-10,12,15-16H,3-6,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAUNQIVMNXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCCC3CN(C4CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide typically involves multi-step organic synthesis. One common approach is the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones to form the imidazo[1,2-a]pyridine core . This is followed by functionalization steps to introduce the cyclopropyl and pyrrolidine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[[1-(7-methylimidazo[1,2-a]pyridine-2-carbonyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

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